molecular formula C17H16FN5OS B15082935 2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone CAS No. 624725-64-0

2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone

Cat. No.: B15082935
CAS No.: 624725-64-0
M. Wt: 357.4 g/mol
InChI Key: NAERKMZFSOQIAC-YBFXNURJSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-based hydrazones, characterized by a triazole core substituted with a sulfanyl (-SH) group at position 5, a 4-ethoxyphenyl group at position 3, and a 2-fluorobenzaldehyde-derived hydrazone moiety at position 4 . The 2-fluoro substituent on the benzaldehyde ring introduces electronegativity and steric effects, influencing electronic distribution and molecular interactions.

Properties

CAS No.

624725-64-0

Molecular Formula

C17H16FN5OS

Molecular Weight

357.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16FN5OS/c1-2-24-14-9-7-12(8-10-14)16-20-21-17(25)23(16)22-19-11-13-5-3-4-6-15(13)18/h3-11,22H,2H2,1H3,(H,21,25)/b19-11+

InChI Key

NAERKMZFSOQIAC-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC=C3F

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves the condensation reaction between 2-fluorobenzaldehyde and [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Currently, there is limited information available on the industrial production methods for this compound. It is primarily synthesized in research laboratories for experimental purposes .

Chemical Reactions Analysis

Types of Reactions

2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs include:

  • 4-Ethoxybenzaldehyde analog (624725-79-7): Replaces the 2-fluoro group with a 4-ethoxy group, increasing electron-donating effects and altering steric hindrance .
  • 3-Methoxybenzaldehyde analog (624725-16-2): Substitutes 2-fluoro with 3-methoxy, modifying hydrogen-bonding capacity and electronic delocalization .
  • 5-Bromo-2-methoxybenzaldehyde analog (624725-72-0): Combines bromine (electron-withdrawing) and methoxy (electron-donating) groups, creating a polarized aromatic system .
  • 2-Methylbenzaldehyde analog (MFCD05154783): Replaces fluorine with a methyl group, enhancing hydrophobicity but reducing electronegativity .

Physicochemical Properties

Compound ID Substituent (Benzaldehyde) Molecular Formula Key Properties
Target compound 2-Fluoro C₁₇H₁₅FN₅O₂S High electronegativity, moderate lipophilicity
624725-79-7 4-Ethoxy C₁₈H₁₉N₅O₃S Enhanced electron donation, higher solubility
624725-16-2 3-Methoxy C₁₈H₁₉N₅O₂S Intermediate polarity, improved H-bonding
624725-72-0 5-Bromo-2-methoxy C₁₇H₁₆BrN₅O₂S High molecular weight, potential halogen bonding
MFCD05154783 2-Methyl C₁₈H₁₈N₅O₂S Increased hydrophobicity, reduced reactivity

Q & A

Q. What is the standard synthesis protocol for 2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone?

The compound can be synthesized via condensation of 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde derivatives. A typical protocol involves refluxing 0.001 mol of the triazole precursor with 0.001 mol of 2-fluorobenzaldehyde in absolute ethanol and glacial acetic acid (5 drops) for 4 hours, followed by solvent evaporation under reduced pressure and filtration . Alternative methods may use acetonitrile as a solvent under anhydrous conditions for analogous triazole-thiol derivatives .

Q. What characterization techniques are recommended for confirming the structure of this compound?

  • X-ray crystallography : For definitive structural confirmation, single-crystal X-ray diffraction (e.g., CCDC depository codes like CCDC-1441403) is ideal .
  • Spectroscopy : NMR (¹H/¹³C) and FT-IR are critical for analyzing functional groups and substituent effects. For example, sulfanyl (-SH) and hydrazone (-NH-N=) groups show distinct peaks in IR and NMR spectra .
  • Mass spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthesis yields be optimized for this hydrazone derivative?

Key variables include:

  • Solvent selection : Absolute ethanol or acetonitrile enhances reaction efficiency for triazole derivatives .
  • Catalyst use : Glacial acetic acid acts as a proton donor in condensation reactions, improving reaction rates .
  • Temperature control : Reflux conditions (80–100°C) are critical for complete conversion, as seen in analogous syntheses .
    Comparative studies using microwave-assisted synthesis (e.g., as in iodophenol O-arylation) may further reduce reaction time .

Q. What in vitro assays are suitable for evaluating its biological activity?

Triazole derivatives are typically screened for:

  • Antimicrobial activity : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays, leveraging the sulfanyl group’s metal-binding capacity .

Q. How can potentiometric titration determine the pKa of the sulfanyl group?

  • Method : Titrate the compound with 0.05 M tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol, DMF).
  • Analysis : Plot mV vs. TBAH volume to identify the half-neutralization potential (HNP), correlating to pKa .
  • Validation : Compare results across solvents (e.g., acetone vs. DMF) to account for solvation effects .

Q. What computational approaches predict its interaction with biological targets?

  • Molecular docking : Use software like AutoDock to model binding with receptors (e.g., cyclooxygenase for anti-inflammatory activity) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • MD simulations : Assess dynamic behavior in lipid bilayers, leveraging the fluorobenzyl group’s lipophilicity .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

  • Multi-technique validation : Cross-check NMR/IR data with X-ray crystallography to confirm substituent positions .
  • Tautomerism analysis : Investigate potential tautomeric forms (e.g., thione-thiol equilibria) using temperature-dependent NMR .
  • Crystallographic refinement : Re-analyze diffraction data with programs like SHELXL to resolve ambiguities .

Q. What substituent modifications enhance its pharmacological profile?

  • Ethoxyphenyl vs. methoxyphenyl : The ethoxy group’s increased lipophilicity may improve membrane permeability compared to methoxy analogs .
  • Fluorine substitution : The 2-fluorobenzyl group enhances metabolic stability and target affinity via hydrophobic and electrostatic interactions .
  • Sulfanyl group replacement : Replacing -SH with methylthio (-SCH₃) could reduce oxidation susceptibility while retaining metal-binding capacity .

Q. How does solvent polarity affect its chemical stability?

  • Oxidative degradation : In polar protic solvents (e.g., water), the sulfanyl group may oxidize to sulfonic acids. Use antioxidants like BHT in storage .
  • Hydrolytic stability : Non-aqueous solvents (DMF, acetonitrile) minimize hydrolysis of the hydrazone bond .
  • Thermal stability : TGA-DSC studies under nitrogen can identify decomposition thresholds (e.g., >200°C for triazole cores) .

Methodological Notes

  • Data contradiction protocols : Follow iterative triangulation (e.g., spectral, computational, and crystallographic data) to validate findings .
  • Ethical reporting : Disclose solvent/reagent purity (e.g., Merck/Fluka grades) and instrument calibration details (e.g., Orion pH meter protocols) .

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